molecular formula C19H17NO B14716150 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- CAS No. 13815-70-8

1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro-

Cat. No.: B14716150
CAS No.: 13815-70-8
M. Wt: 275.3 g/mol
InChI Key: QLFXUMBUVOOKBP-UHFFFAOYSA-N
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Description

1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- is an organic compound belonging to the class of carbazoles Carbazoles are known for their unique tricyclic structure, which consists of a pyrrole ring fused on either side to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions often include the use of solvents such as alcohols or esters, and the process is carried out under hydrogenation conditions with catalysts like palladium or platinum . The reaction temperature ranges from room temperature to 80°C, and the reaction can be conducted under atmospheric or low pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, leading to the formation of active metabolites that interact with biological targets. These interactions can result in antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- is unique due to its benzoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

13815-70-8

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

phenyl(1,2,3,4-tetrahydrocarbazol-9-yl)methanone

InChI

InChI=1S/C19H17NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-4,6,8-10,12H,5,7,11,13H2

InChI Key

QLFXUMBUVOOKBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

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